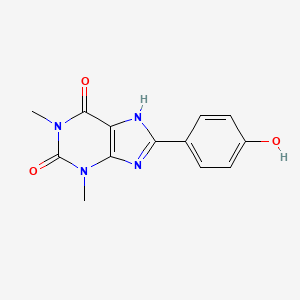![molecular formula C30H29N5O B14161406 N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide CAS No. 383371-03-7](/img/structure/B14161406.png)
N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide is a complex organic compound that features a quinoxaline core, a piperidine ring, and a cyanoacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Cyanoacetamide Group: This step often involves the reaction of a cyanoacetamide derivative with the quinoxaline-piperidine intermediate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce various hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-piperidone: A related compound with a piperidine ring and benzyl group.
N-{2-[(4-benzylpiperidin-1-yl)methyl]benzimidazol-5-yl}methanesulfonamide: Another compound featuring a piperidine ring and benzyl group, but with different functional groups.
Uniqueness
N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
383371-03-7 |
|---|---|
Fórmula molecular |
C30H29N5O |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide |
InChI |
InChI=1S/C30H29N5O/c31-20-25(30(36)32-21-24-11-5-2-6-12-24)28-29(34-27-14-8-7-13-26(27)33-28)35-17-15-23(16-18-35)19-22-9-3-1-4-10-22/h1-14,23,25H,15-19,21H2,(H,32,36) |
Clave InChI |
XMYRQYQPQYUKEX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3C(C#N)C(=O)NCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
![2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B14161333.png)

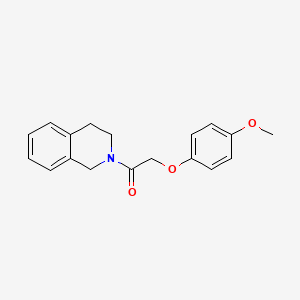
![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
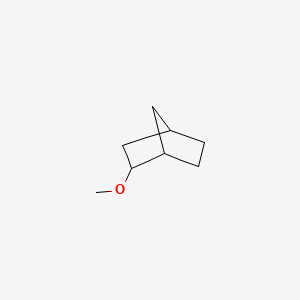
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
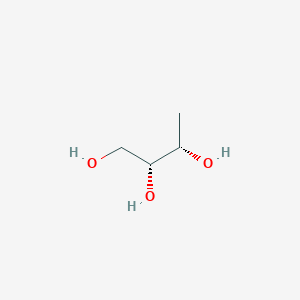
![N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B14161378.png)
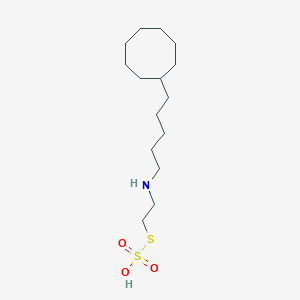
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)
![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
